4-Chloro-7-fluoropyrazolo[1,5-a]pyridine
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Overview
Description
4-Chloro-7-fluoropyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by the presence of both chlorine and fluorine atoms attached to the pyrazolo[1,5-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-fluoropyrazolo[1,5-a]pyridine typically involves the annulation of the pyrazole ring to derivatives of N-aminopyridinium salts or direct fluorination of the pyrazole ring with N–F reagents . One common method involves the reaction of dimethyl acetylenedicarboxylate or methyl 3-phenylpropiolate with pyridinium N-imine, followed by the addition of Selectfluor reagent in anhydrous MeCN . The reaction mixture is then stirred and purified by column chromatography on SiO2 to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-fluoropyrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include Selectfluor for fluorination, and various nucleophiles for substitution reactions . Typical reaction conditions involve the use of anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, fluorination reactions yield fluorinated derivatives, while substitution reactions can produce a wide range of substituted pyrazolopyridines.
Scientific Research Applications
4-Chloro-7-fluoropyrazolo[1,5-a]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of 4-Chloro-7-fluoropyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
4-Chloro-7-fluoropyrazolo[1,5-a]pyridine can be compared with other similar compounds, such as:
3-Fluoropyrazolo[1,5-a]pyridine: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the attached functional groups, resulting in distinct properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H4ClFN2 |
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Molecular Weight |
170.57 g/mol |
IUPAC Name |
4-chloro-7-fluoropyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H4ClFN2/c8-5-1-2-7(9)11-6(5)3-4-10-11/h1-4H |
InChI Key |
WWSOJEPRMWEECU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=CC=NN2C(=C1)F)Cl |
Origin of Product |
United States |
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